Cas no 1213499-75-2 ((2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol)

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol
- 1213499-75-2
- EN300-1911410
-
- インチ: 1S/C6H8BrNOS/c7-4-1-2-10-6(4)5(8)3-9/h1-2,5,9H,3,8H2/t5-/m0/s1
- InChIKey: GRLUSAVOIVIPQQ-YFKPBYRVSA-N
- SMILES: BrC1C=CSC=1[C@H](CO)N
計算された属性
- 精确分子量: 220.95100g/mol
- 同位素质量: 220.95100g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 74.5Ų
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911410-0.1g |
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |
1213499-75-2 | 0.1g |
$1623.0 | 2023-09-17 | ||
Enamine | EN300-1911410-0.05g |
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |
1213499-75-2 | 0.05g |
$1549.0 | 2023-09-17 | ||
Enamine | EN300-1911410-10.0g |
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |
1213499-75-2 | 10g |
$7927.0 | 2023-05-31 | ||
Enamine | EN300-1911410-1g |
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |
1213499-75-2 | 1g |
$1844.0 | 2023-09-17 | ||
Enamine | EN300-1911410-5.0g |
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |
1213499-75-2 | 5g |
$5345.0 | 2023-05-31 | ||
Enamine | EN300-1911410-0.5g |
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |
1213499-75-2 | 0.5g |
$1770.0 | 2023-09-17 | ||
Enamine | EN300-1911410-10g |
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |
1213499-75-2 | 10g |
$7927.0 | 2023-09-17 | ||
Enamine | EN300-1911410-2.5g |
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |
1213499-75-2 | 2.5g |
$3611.0 | 2023-09-17 | ||
Enamine | EN300-1911410-0.25g |
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |
1213499-75-2 | 0.25g |
$1696.0 | 2023-09-17 | ||
Enamine | EN300-1911410-1.0g |
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |
1213499-75-2 | 1g |
$1844.0 | 2023-05-31 |
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol 関連文献
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-olに関する追加情報
Introduction to (2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol (CAS No. 1213499-75-2)
(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number CAS No. 1213499-75-2, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a chiral center, making it a valuable candidate for studies involving stereoselective synthesis and pharmacological evaluation.
The< strong>thiophene moiety in the molecule is a key feature that contributes to its distinct chemical behavior. Thiophenes are heterocyclic aromatic compounds that are widely recognized for their role in various biological processes and pharmaceutical applications. The presence of a< strong>bromine substituent at the 3-position of the thiophene ring enhances the reactivity of the molecule, making it a versatile intermediate in organic synthesis. This structural characteristic has opened up numerous possibilities for further chemical modifications and functionalization, which are essential for drug discovery and development.
In recent years, there has been growing interest in the exploration of< strong>chiral amino alcohols as pharmacological agents. These compounds are particularly important in the design of enantiomerically pure drugs, where the stereochemistry of the molecule can significantly influence its biological activity. The< strong>(S)-configuration of (2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol makes it a promising candidate for further investigation in this context. Studies have shown that chiral amino alcohols can exhibit high selectivity and efficacy in targeting specific biological pathways, which is crucial for developing effective therapeutics.
The< strong>pharmaceutical industry has been actively researching novel compounds with potential therapeutic benefits. (2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol has emerged as a compound of interest due to its unique structural features and potential biological activities. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors, to understand its pharmacological profile. Preliminary studies suggest that this compound may exhibit properties relevant to< strong>neurological disorders,< strong>cancer, and< strong>inflammatory diseases.
The synthesis of (2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol involves sophisticated organic chemistry techniques that highlight the compound's complexity. The synthesis process typically requires careful control of reaction conditions to ensure high yield and purity. Advanced methodologies such as asymmetric hydrogenation and cross-coupling reactions are often employed to achieve the desired stereochemical outcome. These synthetic strategies not only demonstrate the compound's synthetic challenge but also showcase the advancements in chemical methodology that are essential for modern drug development.
In conclusion, (2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol (CAS No. 1213499-75-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the chiral center, thiophene ring, and bromine substituent, make it a versatile compound with potential applications in drug discovery and development. Ongoing research continues to uncover new insights into its pharmacological properties and synthetic possibilities, positioning it as a valuable asset in the quest for novel therapeutic agents.
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